2-O-Methyl PAF C-16

Description

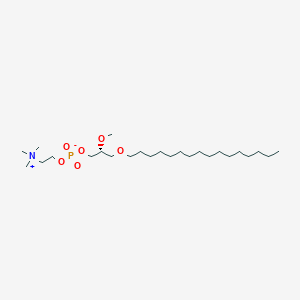

1-O-Hexadecyl-2-O-methyl-sn-glyceryl-3-phosphorylcholine is a synthetic glycerophospholipid characterized by an ether-linked hexadecyl (C16) chain at the sn-1 position, a methyl group at the sn-2 position, and a phosphorylcholine head at the sn-3 position. This structure distinguishes it from naturally occurring phospholipids, which typically feature ester-linked fatty acyl chains. The ether linkage confers metabolic stability, while the methyl substitution at sn-2 modulates its biological activity . Such modifications are of interest in drug delivery and lipidomics research due to their influence on membrane interactions and signaling pathways.

Propriétés

IUPAC Name |

[(2R)-3-hexadecoxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRKXGAJMGLIM-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000084 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78858-44-3 | |

| Record name | 1-Hexadecyl-2-methoxyglycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078858443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2-O-méthyl PAF C-16 est synthétisé en attachant un groupe méthyle à la position sn-2 de la molécule de PAF par une liaison éther . La synthèse implique les étapes suivantes :

Matériau de départ : La synthèse commence par la préparation de la molécule de PAF.

Purification : Le produit est purifié à l'aide de techniques chromatographiques pour obtenir du 2-O-méthyl PAF C-16 pur.

Méthodes de production industrielle : Le processus est mis à l'échelle avec des ajustements appropriés des conditions de réaction et des techniques de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-O-méthyl PAF C-16 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur la molécule.

Substitution : Le groupe méthyle en position sn-2 peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits :

Produits d'oxydation : Dérivés oxydés avec une activité biologique modifiée.

Produits de réduction : Formes réduites avec des groupes fonctionnels modifiés.

Produits de substitution : Analogues substitués avec des propriétés biologiques différentes.

4. Applications de la recherche scientifique

Le 2-O-méthyl PAF C-16 présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des analogues du PAF.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans les maladies inflammatoires et le cancer.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et d'essais biochimiques.

5. Mécanisme d'action

Le 2-O-méthyl PAF C-16 exerce ses effets en interagissant avec les récepteurs du PAF sur les membranes cellulaires . La liaison du composé à ces récepteurs déclenche une cascade d'événements de signalisation intracellulaire, conduisant à diverses réponses biologiques . Les principales voies impliquées comprennent l'activation de la phospholipase C et la libération de calcium intracellulaire . De plus, le composé module la production d'oxyde nitrique et d'autres molécules de signalisation .

Composés similaires :

PAF C-18 : Un analogue du PAF avec une chaîne à 18 atomes de carbone en position sn-1.

Hexanolamino PAF C-16 : Un analogue du PAF avec une chaîne supplémentaire à 4 atomes de carbone attachée au groupe amino terminal.

2-O-méthyl PAF : Un analogue du PAF avec un groupe méthyle en position sn-2.

Pyrrolidino PAF : Un analogue du PAF avec un cycle lactame à 5 chaînons attaché à la chaîne principale du glycérol.

Unicité : Le 2-O-méthyl PAF C-16 est unique en raison de sa modification structurale spécifique en position sn-2, qui confère des propriétés biologiques distinctes . Cette modification permet des études ciblées sur le rôle de la position sn-2 dans la signalisation médiée par le PAF et ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula: C25H54NO6P

- CAS Number: 78858-44-3

- Molecular Weight: 487.69 g/mol

The compound features a long-chain alkyl group (hexadecyl) and a methyl ether at the second position of the glycerol backbone, which influences its interaction with biological membranes and cellular components.

Cell Signaling Modulation

ET-16-OCH3-GPC has been shown to inhibit diacylglycerol kinase (DGK) activity in various cell types, including WEHI-3B cells. This inhibition affects the phosphorylation of diacylglycerol, a crucial step in lipid signaling pathways. Studies indicate that concentrations of 50 µM can inhibit DGK activity by approximately 70%, highlighting its potential as a tool for modulating signal transduction pathways in research settings .

Liposomal Drug Delivery

The unique structure of ET-16-OCH3-GPC makes it suitable for incorporation into liposomal formulations. Its ability to form stable liposomes enhances the delivery of hydrophobic drugs. Research has demonstrated that liposomes containing this compound can improve the bioavailability and efficacy of various therapeutic agents by facilitating their transport across biological barriers .

Neuroprotective Effects

Studies have indicated that ET-16-OCH3-GPC exhibits neuroprotective properties, particularly in models of neuronal injury. The compound accumulates in damaged brain tissue and may play a role in regulating neuronal survival through its effects on lipid metabolism and signaling pathways . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Therapeutic Potential

The therapeutic implications of ET-16-OCH3-GPC are broad, ranging from anti-inflammatory applications to potential uses in cancer therapy due to its ability to modulate cell signaling pathways involved in proliferation and apoptosis. Its role as a phospholipid mimic allows for targeted interventions in lipid-mediated processes within cells.

Mécanisme D'action

2-O-methyl PAF C-16 exerts its effects by interacting with PAF receptors on cell membranes . The binding of the compound to these receptors triggers a cascade of intracellular signaling events, leading to various biological responses . Key pathways involved include the activation of phospholipase C and the release of intracellular calcium . Additionally, the compound modulates the production of nitric oxide and other signaling molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The activity of glycerophospholipids depends critically on their substituents at the sn-1 and sn-2 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 1-O-Hexadecyl-2-O-Methyl-sn-Glyceryl-3-Phosphorylcholine and Analogs

Critical Observations

Ether vs. Ester Linkages :

- Ether-linked sn-1 chains (e.g., in PAF-C16 and the target compound) resist enzymatic hydrolysis, enhancing metabolic stability compared to ester-linked analogs like 1-palmitoyl-2-oleoyl-PC .

- The target compound’s sn-2 methyl ether group likely reduces receptor-binding affinity compared to PAF-C16’s acetyl ester, which is critical for platelet activation .

Chain Length and Unsaturation: Polyunsaturated sn-2 acyl chains (e.g., eicosapentaenoyl in C16-20:5 PC) enhance membrane fluidity and are associated with anti-inflammatory effects . Saturated acyl chains (e.g., stearoyl in 1-stearoyl-2-linoleoyl-PC) increase lipid bilayer rigidity, influencing enzyme accessibility .

Biological Activity :

- PAF-C16 : The acetyl group at sn-2 is essential for high-affinity binding to the PAF receptor, triggering platelet aggregation at picomolar concentrations .

- Target Compound : The methyl group at sn-2 likely abolishes platelet activation but may retain utility as a stable lipid anchor or inhibitor.

- Lysophospholipids (e.g., 1-arachidoyl-2-hydroxy-PC): Act as signaling molecules via G-protein-coupled receptors, distinct from diacyl phospholipids .

Activité Biologique

1-O-Hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine (ET-16-OCH3-GPC) is a synthetic phospholipid that has garnered attention for its biological activity, particularly in the context of cellular signaling and lipid metabolism. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 495.68 g/mol

- CAS Number : 78858-44-3

ET-16-OCH3-GPC is characterized by a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, making it a unique structural analog of diacylglycerol (DAG).

Inhibition of Diacylglycerol Kinase

Research indicates that ET-16-OCH3-GPC significantly inhibits diacylglycerol kinase (DGK) activity in WEHI-3B cells. The inhibition is dose-dependent, with an IC value of approximately 8.5 µM. When cells are pre-treated with 50 µM ET-16-OCH3-GPC prior to activation with phorbol 12-myristate 13-acetate (TPA), DGK activity is reduced by about 70% . This suggests that ET-16-OCH3-GPC can modulate signaling pathways that depend on DAG, thereby influencing various cellular responses.

Protein Kinase C Inhibition

ET-16-OCH3-GPC also acts as an inhibitor of protein kinase C (PKC), which is crucial for mediating cellular responses to growth factors and hormones. Studies have shown that ET-16-OCH3-GPC inhibits the respiratory burst in human neutrophils induced by phorbol dibutyrate and formyl-methionyl-leucyl-phenylalanine (fMLP) with an IC around 80 µM . This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Impact on Cell Viability and Metabolic Activity

In various studies, ET-16-OCH3-GPC has been evaluated for its effects on cell viability and metabolic activity. For instance, exposure to this compound has shown to alter lipid profiles in treated cells, suggesting a role in lipid metabolism modulation. Specifically, significant changes were observed in the levels of phosphatidylcholine and sphingomyelin species following treatment, indicating alterations in membrane composition and function .

Case Studies and Research Findings

- Inhibition of Neutrophil Activation : A study highlighted that ET-16-OCH3-GPC effectively inhibited PKC-mediated activation in neutrophils, suggesting its potential use in managing inflammatory diseases .

- Lipidomic Profiling : Research utilizing lipidomic approaches revealed that treatment with ET-16-OCH3-GPC led to significant up-regulation and down-regulation of various lipid classes, emphasizing its role in influencing cellular lipid metabolism .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves regioselective acylation and phosphorylation. For example, analogous phosphatidylcholines are synthesized using glycerol-3-phosphocholine (GPC) and dibutyltin oxide (DBTO) under anhydrous conditions to control stereochemistry . Purity validation employs:

- HPLC : To separate and quantify isomers.

- NMR Spectroscopy : Key diagnostic signals include the methyl group resonance at δ 3.3–3.5 ppm (O-methyl) and the hexadecyl chain protons (δ 1.2–1.6 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C26H54NO7P for related compounds, exact mass 547.36 Da) .

Q. How can researchers characterize the structural integrity of this compound in lipid bilayers?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures to assess alkyl chain packing .

- Langmuir Trough Experiments : Quantifies monolayer stability and lateral pressure-area isotherms .

- Fluorescence Anisotropy : Probes membrane fluidity using dyes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

Advanced Research Questions

Q. How do variations in alkyl chain length (e.g., hexadecyl vs. octadecyl) affect its interaction with lipid bilayers?

- Methodological Answer :

- Comparative Studies : Use analogs like 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C28H58NO7P, 551.74 Da) to evaluate chain length effects on membrane curvature and permeability .

- Molecular Dynamics Simulations : Predicts hydrophobic mismatch effects; longer chains increase bilayer thickness by ~2–4 Å .

- Table 1 : Chain Length Impact on Phase Transition Temperatures

| Chain Length | Phase Transition (°C) | Source |

|---|---|---|

| C16:0 | 42–45 | |

| C18:0 | 48–52 |

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Curves : Test concentrations across 3–4 log units to identify biphasic effects .

- Cell-Specific Assays : Compare primary macrophages (e.g., RAW 264.7) vs. endothelial cells (HUVECs) to isolate signaling pathways .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from studies using standardized models (e.g., murine peritonitis) .

Q. How can researchers validate the compound’s stereochemical configuration in complex biological matrices?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients (85:15 v/v) to resolve sn-1 vs. sn-2 isomers .

- Enzymatic Hydrolysis : Phospholipase A2 selectively cleaves sn-2 acyl chains, confirming positional integrity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in lipid signaling studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.